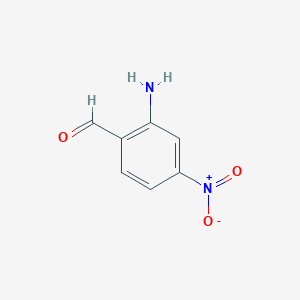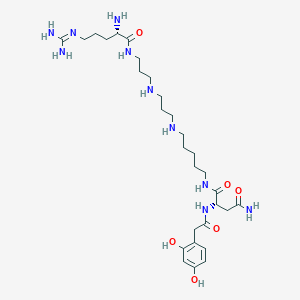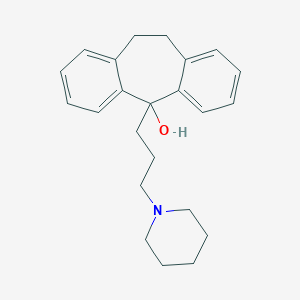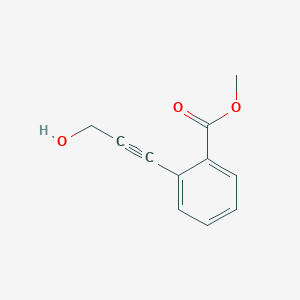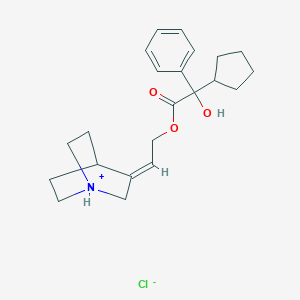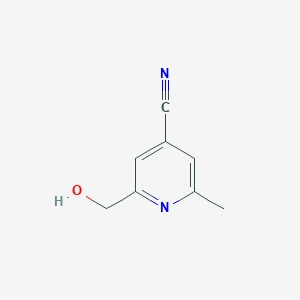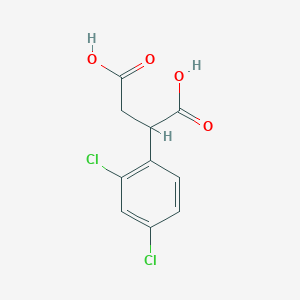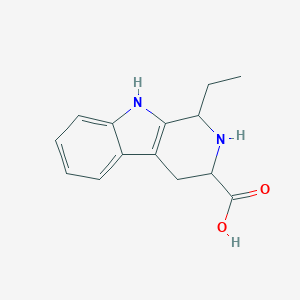
1-Fenilpirazolidina-3,5-diona
Descripción general
Descripción
1-Phenylpyrazolidine-3,5-dione (3,5-dione) is a heterocyclic compound belonging to the pyrazolidine family. It is an important intermediate in organic synthesis and is widely used for the production of various pharmaceuticals, agrochemicals and specialty chemicals. 3,5-dione has been studied extensively for its various chemical and biochemical properties, and its applications in medicinal chemistry, agrochemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Aplicaciones Farmacológicas
Se ha informado que la 1-Fenilpirazolidina-3,5-diona y sus derivados poseen una amplia gama de actividades farmacológicas . Se han utilizado en el desarrollo de varios fármacos debido a sus actividades biológicas únicas .
Aplicaciones Agrícolas
Estos compuestos también han encontrado aplicaciones en el campo agrícola . La incorporación de un andamiaje activo en la estructura de los compuestos heterocíclicos mejora las propiedades asociadas con ellos, lo que demuestra ser útil en el desarrollo de nuevos heterociclos efectivos que poseen varias actividades .
Agentes Antinociceptivos
Se sintetizó una nueva serie de bases de Mannich 1-((1-sustituido etil-1H-benzo[d]imidazol-2-il)metil)-2-sustituido fenil- pirazolidina-3,5-diona y se evaluó como agentes antinociceptivos .
Aplicaciones Antiinflamatorias
Se ha informado que los derivados de la this compound poseen propiedades antiinflamatorias . Esto los convierte en posibles candidatos para el desarrollo de nuevos fármacos antiinflamatorios .
Aplicaciones Antica
Safety and Hazards
Mecanismo De Acción
Target of Action
1-Phenylpyrazolidine-3,5-dione has been found to interact with several targets in anticancer studies. These targets include HER2 , EGFR , and the extracellular domain of the Tdp enzyme . These enzymes play crucial roles in cell growth and proliferation, making them important targets for anticancer drugs.
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to its target enzymes, thereby inhibiting their function . The binding energies and inhibition constants calculated in studies suggest that 1-Phenylpyrazolidine-3,5-dione is a potent inhibitor of these targets .
Biochemical Pathways
cell growth and proliferation . By inhibiting these enzymes, the compound could potentially disrupt these pathways, leading to a decrease in cancer cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of 1-Phenylpyrazolidine-3,5-dione, including its absorption, distribution, metabolism, and excretion (ADME), have been studied. The compound has been found to have good gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, skin permeation capability, and Caco-2 permeability. It is also metabolized by the cytochrome P450 (CYP) family of liver enzymes . These properties suggest that the compound has good bioavailability.
Result of Action
The primary result of 1-Phenylpyrazolidine-3,5-dione’s action is its potential anticancer effects . By inhibiting key enzymes involved in cell growth and proliferation, the compound may reduce the proliferation of cancer cells . .
Action Environment
The action of 1-Phenylpyrazolidine-3,5-dione can be influenced by various environmental factors. For instance, the presence of other compounds or drugs in the body could potentially affect the compound’s efficacy and stability. Additionally, factors such as pH and temperature could also influence the compound’s action .
Análisis Bioquímico
Biochemical Properties
1-Phenylpyrazolidine-3,5-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known to have potential anticancer properties
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation . Changes in gene expression may also occur, but this requires further study.
Dosage Effects in Animal Models
Potential threshold effects, as well as any toxic or adverse effects at high doses, need to be investigated .
Metabolic Pathways
Any effects on metabolic flux or metabolite levels also require further study .
Propiedades
IUPAC Name |
1-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-6-9(13)11(10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRGJMLMFWJXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NN(C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296189 | |
| Record name | 1-phenylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19933-22-3 | |
| Record name | 19933-22-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-phenylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpyrazolidine-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



